Acetylazide

Description

Structure

3D Structure

Properties

IUPAC Name |

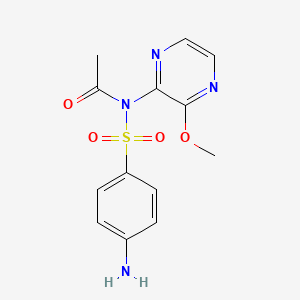

N-(4-aminophenyl)sulfonyl-N-(3-methoxypyrazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-9(18)17(12-13(21-2)16-8-7-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVCIJWBGGVDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189470 | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-05-4 | |

| Record name | Acetylsulfamethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(p-aminophenyl)sulphonyl]-N-(3-methoxypyrazinyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL SULFAMETHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SXL21GVKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Acetyl Sulfamethoxypyrazine

Precursor Synthesis Strategies

The primary precursor to acetyl sulfamethoxypyrazine is sulfamethoxypyrazine. Industrial synthesis has evolved from traditional two-step processes to more efficient one-pot methods to improve yield and reduce costs.

A key synthetic route involves the reaction of 2,3-dichloropyrazine (B116531) with sulfanilamide (B372717) . A notable advancement in this process is the development of a continuous, one-pot reaction that combines the initial condensation and subsequent methoxylation steps, which were previously performed separately. google.com This streamlined approach simplifies operations and enhances practical value. google.com

The process detailed in Chinese patent CN102212035A outlines a method beginning with the condensation of 2,3-dichloropyrazine and sulfanilamide in a solvent mixture, typically toluene and dimethyl sulfoxide (B87167) (DMSO) , in the presence of a base like potassium carbonate . google.com The reaction is heated to reflux at approximately 110-115°C for about 12 hours. google.com

| Parameter | Traditional Two-Step Process | Optimized One-Pot Process |

|---|---|---|

| Condensation Solvent | Benzene (B151609) | Toluene-DMSO |

| Methoxylation Pressure | 0.5 MPa | Ambient |

| Total Reaction Time | 18–24 hours | 10–15 hours |

| Overall Yield | 70–75% | 85–90% |

| Energy Consumption | Standard | Reduced by 30% |

Acetylation Reactions in Sulfonamide Chemistry

The conversion of sulfamethoxypyrazine to acetyl sulfamethoxypyrazine involves the acetylation of the N4-amino group (the aniline (B41778) amine). This is a common transformation in sulfonamide chemistry, often accomplished using various acetylating agents. karger.com

The most direct methods involve treating the sulfonamide with an acetylating agent such as acetic anhydride or acetyl chloride . researchgate.netmdpi.com The reaction conditions can be tailored to promote the selective N-acetylation. Efficient N-acylation of sulfonamides has been achieved using carboxylic acid chlorides or anhydrides with catalysis by bismuth(III) salts, such as bismuth(III) chloride , which can proceed rapidly under heterogeneous or solvent-free conditions. researchgate.net

In biological systems, sulfonamides are acetylated at the N4-position by the N-acetyltransferase enzyme system, which utilizes acetylcoenzyme A . karger.com While this is a metabolic process, it underscores the susceptibility of the N4-amino group to acetylation. The extent of acetylation can vary significantly depending on the specific sulfonamide structure. karger.com

Modern synthetic approaches may employ alternative techniques to improve efficiency and selectivity. These can include:

Microwave-Assisted Acetylation : This technique can significantly reduce reaction times. For example, the acetylation of 4-aminophenylacetic acid with acetic acid has been achieved under microwave irradiation. mdpi.com

Enzymatic Catalysis : The use of enzymes like lipases can offer high stereoselectivity for acetylation under mild reaction conditions.

| Reagent | Catalyst/Conditions | Reference |

|---|---|---|

| Acetic Anhydride | BF3·OEt2; Microwave irradiation | mdpi.comnih.gov |

| Acetyl Chloride | Bismuth(III) salts; Triethylamine | researchgate.netmdpi.com |

| Acetic Acid | Microwave irradiation (150°C) | mdpi.com |

| Acetylcoenzyme A | N-acetyltransferase (enzymatic) | karger.com |

Reaction Optimization and Mechanistic Studies

Optimizing the synthesis of acetyl sulfamethoxypyrazine involves refining both the precursor synthesis and the final acetylation step to maximize yield and purity while minimizing costs and environmental impact.

Precursor Synthesis Optimization: The shift from a two-step synthesis of sulfamethoxypyrazine to a continuous one-pot process is a key optimization, reducing energy consumption by 30% and eliminating the need for hazardous high-pressure equipment. Further refinements include:

Byproduct Mitigation : The formation of the 3-methoxy-2-sulfanilamidopyrazine isomer is a potential side reaction. This is minimized by strict temperature control (110–115°C) during condensation and using a slight stoichiometric excess (10–15%) of sulfanilamide to drive the desired reaction to completion.

Solvent Recovery : Green chemistry principles are incorporated through the recycling of solvents. Toluene is recovered via vacuum distillation, while DMSO can be reused in subsequent batches.

Mechanistically, the synthesis of the precursor proceeds via a two-step nucleophilic aromatic substitution (SNAr). First, the sulfanilamide amine is deprotonated, and the resulting nucleophile attacks the electron-deficient pyrazine (B50134) ring. In the second step, the chloride is displaced by the methoxide (B1231860) ion. The use of potassium hydroxide (B78521) is advantageous as its strength as a base accelerates the deprotonation of methanol, increasing the concentration of the methoxide nucleophile.

Acetylation Optimization and Mechanism: The primary challenge during the acetylation of sulfamethoxypyrazine is preventing side reactions, such as O-acetylation or hydrolysis of the sulfonamide group. Optimization strategies focus on controlling reaction parameters:

Temperature Control : Conducting the reaction at low temperatures (25–40°C) favors the acetylation of the more reactive amine group over other potential sites.

pH Control : Maintaining a neutral to slightly acidic pH (6–7) is crucial to prevent the hydrolysis of the sulfonamide functional group.

The mechanism for chemical acetylation typically involves the nucleophilic attack of the N4-amino group on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). researchgate.net In enzymatic acetylation, the reaction is thought to proceed via a ping-pong bi-substrate mechanism. karger.com It is also established that acetylation and deacetylation reactions can occur concurrently within an organism, suggesting an equilibrium state. karger.com The deacetylation reaction is believed to be carried out by a class of enzymes known as acylases. karger.com

Advanced Analytical Approaches for Acetyl Sulfamethoxypyrazine Characterization

Chromatographic Separations

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For acetyl sulfamethoxypyrazine, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are utilized for different analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of non-volatile compounds like acetyl sulfamethoxypyrazine. taylorfrancis.com Its high resolution and sensitivity make it ideal for quantification and purity assessment. chromatographyonline.com Method development focuses on optimizing separation parameters to achieve accurate and reliable results.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the quantification of sulfonamides and their acetylated metabolites. taylorfrancis.comnih.gov In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org

A developed RP-HPLC method for the simultaneous determination of sulfamethoxypyrazine (the parent compound of acetyl sulfamethoxypyrazine) and pyrimethamine (B1678524) utilized a C8 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (60:40 v/v) at a flow rate of 0.8 ml/minute. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector, with the wavelength selected based on the analyte's maximum absorbance; a wavelength of 254 nm has been found effective for simultaneous detection of sulfamethoxypyrazine and related compounds. semanticscholar.orgresearchgate.net The retention time for sulfamethoxypyrazine under these conditions was reported to be 4.21 minutes. semanticscholar.orgresearchgate.net For higher sensitivity, especially in biological matrices like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex C8 (250 mm × 4.60 mm, 5 µm) | semanticscholar.orgresearchgate.net |

| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.2) (60:40, v/v) | semanticscholar.org |

| Flow Rate | 0.8 mL/min | semanticscholar.orgresearchgate.net |

| Detection | UV at 254 nm | semanticscholar.orgresearchgate.net |

| Retention Time (Sulfamethoxypyrazine) | 4.21 minutes | semanticscholar.orgresearchgate.net |

While acetyl sulfamethoxypyrazine itself is not chiral, related sulfonamide compounds can be. For these, enantiomeric separation is crucial as different enantiomers can exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. nih.govtandfonline.com Chiral stationary phases (CSPs) are used to create a chiral environment that allows for the discrimination between enantiomers. researchgate.net

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. researchgate.net Another approach involves using a chiral crown ether-based column, such as a Crownpak CR(+) column. nih.govresearchgate.net This type of column is particularly effective for separating primary amine-containing enantiomers. The separation mechanism relies on the formation of a complex between the crown ether and the ammonium (B1175870) ion of the analyte, which is formed in an acidic mobile phase (pH 1-2). nih.gov Perchloric acid is often a preferred mobile phase component due to its low UV absorption. nih.gov The development of such methods allows for the quantitative determination of chiral impurities in bulk drug substances. nih.govresearchgate.net

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH). semanticscholar.orgresearchgate.net Validation establishes the performance characteristics of the method. nih.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For a related sulfonamide, linearity was established in a concentration range of 2 to 32 µg/mL, with a correlation coefficient (r²) greater than 0.99. semanticscholar.orgresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For sulfamethoxypyrazine, intraday precision %RSD was found to be 0.739, and interday precision was 1.028. semanticscholar.org

Accuracy: Accuracy is the closeness of the test results to the true value and is often determined by recovery studies. For sulfamethoxypyrazine, percentage recovery was found to be within the acceptable limits of 98% to 102%. semanticscholar.org

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. semanticscholar.org The method is considered specific if there is no interference from blank or placebo samples at the retention time of the analyte. semanticscholar.org

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 2 - 32 µg/mL | semanticscholar.orgresearchgate.net |

| Correlation Coefficient (r²) | 0.992 | semanticscholar.org |

| Intraday Precision (%RSD) | 0.739 | semanticscholar.org |

| Interday Precision (%RSD) | 1.028 | semanticscholar.org |

| Accuracy (% Recovery) | 98% - 102% | semanticscholar.org |

| Limit of Detection (LOD) | 2.297 µg/mL | semanticscholar.org |

| Limit of Quantitation (LOQ) | 6.963 µg/mL | semanticscholar.org |

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. unodc.org Compounds like acetyl sulfamethoxypyrazine, which are polar and non-volatile, are generally not suitable for direct GC analysis. However, they can be analyzed by GC after conversion into more volatile and thermally stable derivatives. mdpi.com

Derivatization is a key step in the GC analysis of such compounds. mdpi.com Common derivatization techniques include silylation (e.g., using BSTFA) or acetylation (e.g., using TFAA). mdpi.com This process chemically modifies the polar functional groups (like amines or carboxylic acids) to reduce their polarity and increase their volatility. mdpi.com For instance, in the analysis of other complex molecules, derivatization is essential to prevent degradation in the hot injection port and to achieve good chromatographic peak shape. unodc.orgmdpi.com

A typical GC-MS method for a derivatized analyte would involve injection into a GC system equipped with a capillary column (e.g., a DB-5MS). academicjournals.org The oven temperature is programmed to ramp up to separate the components, and a mass spectrometer is used as the detector for sensitive and specific identification of the derivatized acetyl sulfamethoxypyrazine. academicjournals.orgresearchgate.net

Thin-Layer Chromatography (TLC) Applications for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. chemistryhall.comwikipedia.orglibretexts.org It is an invaluable tool in synthetic chemistry to quickly determine if a starting material has been converted to the desired product. libretexts.org

In the synthesis of acetyl sulfamethoxypyrazine from its parent sulfonamide, TLC can be used to track the reaction. wikipedia.orglibretexts.org The process involves spotting the TLC plate with three samples: the starting material (sulfamethoxypyrazine), the reaction mixture at a specific time point, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). wikipedia.org

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the more non-polar product, acetyl sulfamethoxypyrazine, will appear and intensify. chemistryhall.com By comparing the retention factor (Rf) values of the spots, a chemist can qualitatively assess the reaction's progression and completion. wikipedia.org

Spectroscopic Elucidation and Quantification

Spectroscopic techniques are indispensable in determining the structural framework of a molecule. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within the molecular structure.

One-dimensional NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, forms the foundation of structural elucidation.

¹H NMR: This technique provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Acetyl sulfamethoxypyrazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl group, the aromatic protons of the phenyl and pyrazine (B50134) rings, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the aromatic protons would appear in the downfield region (typically δ 6-9 ppm) due to the deshielding effect of the aromatic rings. The methyl protons of the acetyl and methoxy groups would appear in the upfield region.

¹³C NMR: This technique provides information about the different carbon atoms in a molecule. Each unique carbon atom in Acetyl sulfamethoxypyrazine would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons would depend on their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the acetyl group would have a characteristic downfield chemical shift (around 170 ppm).

As of the latest available data, specific, experimentally-derived ¹H and ¹³C NMR data tables for Acetyl sulfamethoxypyrazine are not publicly available in comprehensive, peer-reviewed literature. However, based on the known structure, predicted chemical shifts can be calculated using computational software.

Table 1: Predicted ¹H NMR Chemical Shifts for Acetyl Sulfamethoxypyrazine (Note: This table is based on computational predictions and not experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Acetyl-CH₃ | ~ 2.2 |

| Methoxy-CH₃ | ~ 4.0 |

| Pyrazine-H | ~ 8.0 - 8.5 |

| Phenyl-H (ortho to SO₂) | ~ 7.8 - 8.0 |

| Phenyl-H (ortho to NH₂) | ~ 6.7 - 6.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Acetyl Sulfamethoxypyrazine (Note: This table is based on computational predictions and not experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl-C=O | ~ 169 |

| Acetyl-CH₃ | ~ 24 |

| Methoxy-CH₃ | ~ 53 |

| Pyrazine Ring Carbons | ~ 130 - 160 |

| Phenyl Ring Carbons | ~ 115 - 155 |

Two-dimensional NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning the signals observed in 1D NMR and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For Acetyl sulfamethoxypyrazine, COSY would help in assigning the protons on the phenyl and pyrazine rings by identifying their neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbon atoms that are two or three bonds away. HMBC is invaluable for connecting different fragments of the molecule. For instance, it could show a correlation between the acetyl protons and the nitrogen-bearing carbon of the sulfonamide group, confirming the position of the acetyl group.

Detailed experimental 2D NMR data for Acetyl sulfamethoxypyrazine is not readily found in the public domain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, which is a powerful tool for confirming its identity. For Acetyl sulfamethoxypyrazine (C₁₃H₁₄N₄O₄S), the theoretical exact mass can be calculated and compared with the experimentally determined mass from HRMS to confirm the molecular formula.

Table 3: Theoretical Exact Mass of Acetyl Sulfamethoxypyrazine

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| C₁₃H₁₄N₄O₄S | 322.0736 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the parent ion of the compound of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation.

For Acetyl sulfamethoxypyrazine, key fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the acetyl group, and fragmentation of the pyrazine and phenyl rings. Analysis of these fragmentation patterns can provide conclusive evidence for the structure of the molecule. While general fragmentation pathways for sulfonamides have been studied, specific MS/MS fragmentation data for Acetyl sulfamethoxypyrazine is not widely published.

Table 4: Potential Key Fragment Ions in the MS/MS Spectrum of Acetyl Sulfamethoxypyrazine (Note: This table represents hypothetical fragmentation patterns based on the structure and general knowledge of sulfonamide fragmentation.)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 280 | CH₂CO | Loss of the acetyl group |

| 156 | C₆H₅N₂O₂S | Cleavage of the S-N bond, forming the sulfanilyl portion |

| 139 | C₇H₇N₂O₂S | Cleavage of the S-N bond, forming the pyrazine portion |

| 108 | SO₂ | Loss of sulfur dioxide from the sulfanilyl portion |

| 92 | C₆H₆N | Formation of the anilinium ion |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the specific functional groups within the acetyl sulfamethoxypyrazine molecule. These techniques probe the vibrational and rotational modes of molecules, producing a unique spectral "fingerprint." researchgate.netcutm.ac.incabidigitallibrary.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. cabidigitallibrary.org The resulting spectrum provides distinct peaks corresponding to specific functional groups. For acetyl sulfamethoxypyrazine, the key absorption bands are associated with the acetyl, sulfonamide, pyrazine, and benzene (B151609) ring moieties. For instance, the spectrum of a related compound, sulfamethoxazole, shows a characteristic band for the N-H group of the sulfonamide, which would also be present in its acetylated form, though potentially shifted. nih.gov The introduction of the acetyl group (CH₃C=O) would give rise to a strong carbonyl (C=O) stretching vibration, typically observed in the 1690-1760 cm⁻¹ region, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. cutm.ac.in A significant advantage of Raman spectroscopy is its insensitivity to aqueous interference, making it well-suited for analyzing biological samples. cutm.ac.in While specific Raman data for acetyl sulfamethoxypyrazine is not abundant, analysis would focus on identifying shifts corresponding to the aromatic rings, the S=O bonds of the sulfonamide group, and the pyrazine ring system. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to detect trace amounts of analytes, such as N-acetylamantadine in urine, demonstrating the potential for sensitive detection of acetylated metabolites. cutm.ac.in

Table 1: Expected Vibrational Frequencies for Acetyl Sulfamethoxypyrazine Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (FT-IR) | Notes |

| Amide (Acetyl) | C=O Stretch | 1690 - 1760 | Strong, characteristic peak confirming acetylation. |

| Sulfonamide | S=O Asymmetric Stretch | 1300 - 1350 | Strong absorption. |

| Sulfonamide | S=O Symmetric Stretch | 1140 - 1180 | Strong absorption. |

| Sulfonamide | N-H Stretch | 3200 - 3300 | Medium to weak, may be broad. |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity. |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to weak. |

| Pyrazine Ring | Ring Vibrations | ~1400 - 1600 | Can overlap with aromatic C=C stretches. |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample matrix.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis portion of the electromagnetic spectrum (typically 200-800 nm). rsc.org It is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. pharmahealthsciences.net

For acetyl sulfamethoxypyrazine, the presence of chromophores—specifically the benzene ring, the pyrazine ring, and the sulfonamide group—allows for its detection and quantification using UV-Vis spectrophotometry. rsc.org The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), which provides the highest sensitivity. pharmahealthsciences.net For sulfonamides, UV detection is commonly performed in the range of 266-280 nm. nih.gov A study on various sulfonamides showed that their individual UV spectra exhibit significant overlap, with absorption maxima generally occurring between 250 nm and 280 nm. oup.com For instance, sulfamethazine (B1682506) has a λmax at 268 nm. While the specific λmax for acetyl sulfamethoxypyrazine is not cited in the available literature, it is expected to be within this range. Acetylation of the primary amino group in the parent drug, sulfanilamide (B372717), is noted to leave the absorption due to the benzenesulfonamide (B165840) portion of the molecule largely unaffected.

The absorption of UV-Vis light by the molecule corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The key electronic transitions responsible for the UV spectrum of acetyl sulfamethoxypyrazine include:

π → π* (pi to pi-star) transitions: These high-energy transitions occur in the aromatic and pyrazine rings, which contain extensive π-electron systems. They typically result in strong absorption bands.

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms in the sulfonamide and acetyl groups) to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

Table 2: Electronic Transitions in Acetyl Sulfamethoxypyrazine

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | Bonding π to anti-bonding π | Benzene ring, Pyrazine ring | Shorter wavelength UV (e.g., < 280 nm) |

| n → π | Non-bonding to anti-bonding π | Sulfonamide group, Carbonyl group | Longer wavelength UV (e.g., > 270 nm) |

This technique provides a simple, cost-effective, and rapid method for quantifying acetyl sulfamethoxypyrazine in formulations or samples, provided there are no interfering substances that absorb at the same wavelength.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. For acetyl sulfamethoxypyrazine, the combination of chromatography with mass spectrometry provides unparalleled selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of sulfonamides and their metabolites, including acetyl sulfamethoxypyrazine, in complex biological and environmental matrices such as plasma, urine, and wastewater. The technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

The analysis typically employs reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which offers higher resolution and faster analysis times. A C18 column is commonly used for the separation of sulfonamides. nih.gov Sample preparation often involves a solid-phase extraction (SPE) step to remove matrix interferences and concentrate the analyte before injection into the LC-MS system.

Mass spectrometric detection is usually performed using an electrospray ionization (ESI) source in positive ion mode. For quantification, tandem mass spectrometry (MS/MS) is utilized in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of acetyl sulfamethoxypyrazine as the precursor ion and monitoring specific product ions generated through collision-induced dissociation. This approach provides exceptional specificity, allowing for accurate quantification even at trace levels (ng/L). The development of such methods is crucial for monitoring drug metabolites and assessing environmental contamination.

Table 3: Typical Parameters for LC-MS/MS Analysis of Acetylated Sulfonamides

| Parameter | Typical Setting | Reference |

| Chromatography | ||

| Technique | UHPLC or HPLC | |

| Column | C18 or equivalent (e.g., Atlantis T3) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with formic acid or ammonium acetate) | |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion | [M+H]⁺ | |

| Product Ions | Specific fragments of the analyte |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Volatile Analyte Characterization

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying components in a mixture. It is best suited for analytes that are volatile or can be made volatile through a chemical derivatization process.

Acetyl sulfamethoxypyrazine, being a moderately polar and not highly volatile compound, presents challenges for direct GC-MS analysis. While the acetyl group is present, the free N-H on the sulfonamide group can lead to poor peak shape and thermal degradation in the hot GC injection port. Therefore, a derivatization step is typically required to enhance its volatility and thermal stability. A common approach for compounds with active hydrogens (like N-H or O-H groups) is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis.

Once derivatized, the analyte is injected into the GC, where it is separated from other components on a capillary column (e.g., a ZB-5MS). oup.com The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The EI source bombards the molecules with high-energy electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for confident identification. While specific GC-MS methods for acetyl sulfamethoxypyrazine are not commonly reported, the general principles of derivatization followed by GC-MS analysis are well-established for similar drug metabolites. oup.com

Table 4: General Approach for GC-MS Characterization of Acetyl Sulfamethoxypyrazine

| Step | Description | Typical Reagents/Conditions | Reference |

| Sample Preparation | |||

| Derivatization | Silylation of the sulfonamide N-H to increase volatility. | BSTFA with 1% TMCS | |

| Gas Chromatography | |||

| Column | Fused-silica capillary column (e.g., ZB-5MS, DB-WAX) | oup.com | |

| Carrier Gas | Helium | oup.com | |

| Temperature Program | Ramped oven temperature (e.g., 150°C to 320°C) | oup.com | |

| Mass Spectrometry | |||

| Ionization Mode | Electron Ionization (EI) at 70 eV | ||

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Molecular Structure Elucidation Principles and Techniques for Acetyl Sulfamethoxypyrazine

Integrated Spectroscopic and Chromatographic Data Analysis

The structural elucidation of Acetyl sulfamethoxypyrazine is accomplished through a multi-faceted approach that combines the separation power of chromatography with the detailed structural insights provided by various spectroscopic methods. This integrated analysis ensures the accurate identification of the compound, even in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Acetyl sulfamethoxypyrazine. A common approach involves Reverse Phase HPLC (RP-HPLC). For instance, a validated method for the simultaneous estimation of the parent drug, sulfamethoxypyrazine, and its combination therapy partner, pyrimethamine (B1678524), utilizes a C8 column with a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. hmdb.ca Detection is typically carried out using a UV detector set at a wavelength where both compounds exhibit significant absorbance, such as 254 nm. hmdb.ca While specific retention times would be determined for Acetyl sulfamethoxypyrazine under these conditions, the parent compound, sulfamethoxypyrazine, has a reported retention time of 4.21 minutes. hmdb.ca

For more definitive identification, especially in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are employed. caspre.canmrdb.org These techniques couple the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, providing molecular weight and fragmentation data. In the analysis of sulfamethoxypyrazine in plasma, a quadratic calibration curve has been successfully used with a range of 0.271 to 216 µg/mL. nmrdb.org

Spectroscopic Characterization:

Mass Spectrometry (MS): In mass spectrometry, Acetyl sulfamethoxypyrazine would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is particularly informative. The acetylation of an amine group significantly alters the fragmentation, often leading to a wider range of abundant ions compared to the parent compound. researchgate.net A characteristic fragmentation for acetylated compounds is the neutral loss of 42 Da, corresponding to the acetyl group (CH₂=C=O). uab.edu The presence of the sulfonamide group also influences fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While experimental spectra for Acetyl sulfamethoxypyrazine are not readily available in the public domain, predicted spectra can offer valuable insights. The ¹H NMR spectrum would show distinct signals for the protons on the pyrazine (B50134) ring, the benzene (B151609) ring, the methoxy (B1213986) group, and the acetyl group. The aromatic protons would appear as complex multiplets in the downfield region. The N-acetyl methyl protons would present as a singlet, typically in the region of 2.1 ppm. thermofisher.com

¹³C NMR: Similar to ¹H NMR, predicted ¹³C NMR spectra are a useful tool. Key signals would include those for the carbonyl carbon of the acetyl group (around 165-190 ppm), the carbons of the aromatic and pyrazine rings (in the 110-170 ppm range), the methoxy carbon (around 55-80 ppm), and the methyl carbon of the acetyl group (around 20-30 ppm). oregonstate.edu The presence of symmetry in the molecule would influence the number of unique carbon signals observed. masterorganicchemistry.com

Infrared (IR) Spectroscopy: The IR spectrum of Acetyl sulfamethoxypyrazine would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H stretching vibrations from the primary amine.

C-H stretching from the aromatic and methyl groups.

A strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1650–1700 cm⁻¹. pressbooks.pub

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, usually found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

C=N and C=C stretching vibrations from the pyrazine and benzene rings in the 1650–1430 cm⁻¹ region. pressbooks.pub

The following table summarizes typical chromatographic conditions used for the analysis of the parent compound, which are adaptable for Acetyl sulfamethoxypyrazine.

| Parameter | HPLC Method for Sulfamethoxypyrazine |

| Column | C8 (250 mm × 4.60 mm, 5 µ) hmdb.ca |

| Mobile Phase | Acetonitrile: Potassium dihydrogen orthophosphate (60:40, v/v) hmdb.ca |

| Flow Rate | 0.8 ml/minute hmdb.ca |

| Detection | UV at 254 nm hmdb.ca |

| Retention Time | 4.21 minutes hmdb.ca |

Computational Algorithms for Structure Prediction from Spectral Data

In the absence of complete experimental data, or as a complementary tool, computational algorithms play a vital role in predicting the structure of molecules like Acetyl sulfamethoxypyrazine from their spectral data. These in silico methods can simulate spectra and predict molecular properties, aiding in structural confirmation.

Density Functional Theory (DFT) is a powerful computational method used to simulate the electronic structure of organic compounds. caspre.ca By calculating the electron distribution, DFT can predict various properties, including NMR chemical shifts and vibrational frequencies (for IR spectroscopy), which can then be compared with experimental or predicted data.

Molecular Docking is another computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. np-mrd.orglibretexts.org While often used in drug discovery to predict the binding of a ligand to a protein's active site, the underlying principles of energy minimization and conformational analysis are relevant to understanding the stable three-dimensional structure of Acetyl sulfamethoxypyrazine itself. Software such as AutoDock Vina and UCSF Chimera are commonly used for these simulations. np-mrd.orglibretexts.org

For NMR spectra prediction, various online tools and software packages are available. These programs use extensive databases of known structures and their experimental spectra, along with machine learning algorithms, to predict the ¹H and ¹³C NMR chemical shifts for a given chemical structure. caspre.canmrdb.org This is particularly useful for assigning signals in an experimental spectrum or for getting an idea of what the spectrum should look like before it is acquired.

The table below lists some computational tools and their applications in the structural elucidation of sulfonamides.

| Computational Tool/Method | Application | Relevance to Acetyl Sulfamethoxypyrazine |

| Density Functional Theory (DFT) | Prediction of electronic structure and properties. caspre.ca | Can predict NMR chemical shifts and IR vibrational frequencies. |

| Molecular Docking (e.g., AutoDock Vina) | Prediction of binding conformations and energies. np-mrd.orglibretexts.org | Helps in understanding the stable 3D structure. |

| NMR Prediction Software | Simulation of ¹H and ¹³C NMR spectra. caspre.canmrdb.org | Provides predicted chemical shifts for comparison with experimental data. |

Database Searching and Dereplication Strategies for Structural Confirmation

Database searching and dereplication are essential strategies in modern analytical chemistry to rapidly identify known compounds and avoid the time-consuming process of re-elucidating the structure of a previously characterized molecule.

Dereplication is the process of quickly identifying known compounds from a sample mixture at an early stage of analysis. oregonstate.edu In the context of Acetyl sulfamethoxypyrazine, if it were an unknown metabolite in a biological sample, a dereplication strategy would be employed. This typically involves acquiring LC-MS data from the sample and then using the obtained molecular weight and fragmentation pattern to search against chemical databases.

Chemical Databases are vast repositories of chemical information, including structures, names, physical and chemical properties, and spectral data. For confirming the structure of Acetyl sulfamethoxypyrazine, several key databases are utilized:

PubChem: A comprehensive and freely accessible database that contains information on chemical substances and their biological activities. For Acetyl sulfamethoxypyrazine (CID 19175), PubChem provides its molecular formula (C₁₃H₁₄N₄O₄S), computed properties such as molecular weight (322.34 g/mol ), and its 2D and 3D structures. hmdb.ca

METLIN: A database of metabolites and their mass spectral data, which is invaluable for identifying compounds based on their MS and MS/MS spectra.

Other specialized databases: Various other databases may contain information on sulfonamides and their metabolites, which can be searched to find matching spectral data or properties.

The general workflow for dereplication and structural confirmation involves:

Sample Analysis: The sample containing the compound of interest is analyzed, typically by LC-MS/MS.

Data Extraction: Key data points, such as the accurate mass of the molecular ion and the m/z values of major fragment ions, are extracted from the spectra.

Database Query: This data is used to query one or more chemical databases.

Hit Evaluation: The search results ("hits") are evaluated by comparing the experimental data with the database records. A close match in molecular weight and fragmentation pattern provides strong evidence for the identity of the compound.

This strategy of integrating analytical data with database searching is a powerful and efficient method for the structural confirmation of known compounds like Acetyl sulfamethoxypyrazine.

Biochemical Transformations and in Vitro Metabolism of Acetyl Sulfamethoxypyrazine

N-Acetylation and Deacetylation Pathways in Model Biological Systems

The interplay between acetylation and deacetylation is a central aspect of the metabolism of sulfamethoxypyrazine and its acetylated form. In model biological systems, such as primary human hepatocytes and liver S9 fractions, these pathways determine the relative concentrations of the parent drug and its N-acetylated metabolite.

N-acetylation is a significant phase II metabolic pathway for compounds containing a primary aromatic amine, such as sulfamethoxypyrazine. This reaction is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the nitrogen atom of the amine group. The reverse reaction, deacetylation, involves the removal of this acetyl group, converting Acetyl sulfamethoxypyrazine back to its parent compound, sulfamethoxypyrazine. This bi-directional conversion suggests the existence of an acetylation-deacetylation equilibrium within biological systems. The balance of this equilibrium can be influenced by the specific activities of the involved enzymes in the chosen in vitro model.

Studies on analogous sulfonamides have shown that both reactions can occur simultaneously. While N-acetylation is well-characterized, the enzymatic basis of deacetylation in mammalian systems is less defined, with some evidence pointing towards the involvement of acylases. The dynamic nature of these pathways highlights the complexity of predicting the metabolic fate of Acetyl sulfamethoxypyrazine in different biological contexts.

Enzymatic Biotransformation Mechanisms and Kinetics in Cell-Free Systems

Cell-free systems, such as liver microsomes and cytosol, are invaluable tools for dissecting the specific enzymatic mechanisms and kinetics of drug metabolism. For Acetyl sulfamethoxypyrazine, these systems allow for the detailed study of the enzymes responsible for its formation and breakdown.

The N-acetylation of sulfamethoxypyrazine is primarily mediated by the NAT enzyme, specifically the NAT2 isoform, which is predominantly found in the liver and gastrointestinal tract. The kinetic parameters of this reaction, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), can be determined using human liver cytosol preparations. For instance, studies on similar sulfonamides like sulfadiazine have reported K_m and V_max values in human liver cytosol, providing a framework for understanding the affinity of the enzyme for its substrate and its maximum catalytic rate.

The deacetylation of Acetyl sulfamethoxypyrazine is a less characterized pathway. While the precise enzymes are not fully elucidated, it is understood to be a hydrolytic process. Kinetic studies in cell-free systems would be necessary to determine the rate of this reaction and the factors that influence it. The interplay of these enzymatic activities dictates the net conversion of sulfamethoxypyrazine to its acetylated metabolite.

Table 1: Illustrative Enzymatic Kinetic Parameters for Sulfonamide Acetylation in Human Liver Cytosol (Note: Data for sulfamethoxypyrazine is not available; values for the related compound sulfadiazine are provided for context.)

| Parameter | Value |

| K_m (mM) | 3.1 ± 1.7 |

| V_max (pmol/min/mg) | 221.8 ± 132.3 |

Influence of Acetyltransferase Activity on Compound Interconversion

The activity of N-acetyltransferases is a critical determinant in the interconversion between sulfamethoxypyrazine and Acetyl sulfamethoxypyrazine. A well-established genetic polymorphism in the NAT2 gene leads to distinct phenotypes in the population, broadly categorized as rapid, intermediate, and slow acetylators. This genetic variation directly impacts the rate of N-acetylation.

In in vitro systems derived from individuals with different NAT2 genotypes, the rate of Acetyl sulfamethoxypyrazine formation would be expected to vary significantly. Cytosol from a rapid acetylator would exhibit a higher V_max for sulfamethoxypyrazine acetylation compared to that from a slow acetylator. Consequently, in a system where both the parent drug and its acetylated metabolite are present, the equilibrium would shift towards Acetyl sulfamethoxypyrazine in the presence of high NAT2 activity.

Conversely, the net deacetylation rate would also be influenced by the prevailing concentration of the substrate, Acetyl sulfamethoxypyrazine, which is in turn dependent on the rate of its formation. Therefore, acetyltransferase activity is a key modulator of the dynamic balance between the acetylated and non-acetylated forms of the drug.

Metabolite Characterization in In Vitro Biological Matrices

The characterization of metabolites in in vitro biological matrices, such as cultured hepatocytes and liver microsomes, is essential for a comprehensive understanding of a compound's biotransformation. For Acetyl sulfamethoxypyrazine, this involves identifying not only its interconversion with the parent drug but also any further metabolic products.

While N-acetylation is a major pathway, other phase I and phase II metabolic reactions can also occur. For example, studies with the structurally similar sulfamethoxazole have shown that it can be oxidized by cytochrome P450 enzymes in human liver microsomes to form a hydroxylamine metabolite nih.govnih.gov. It is plausible that both sulfamethoxypyrazine and Acetyl sulfamethoxypyrazine could undergo similar oxidative metabolism.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are employed to separate, identify, and quantify these metabolites. In a typical in vitro experiment, Acetyl sulfamethoxypyrazine would be incubated with a biological matrix (e.g., hepatocytes), and at various time points, samples would be analyzed to profile the metabolic changes. This would reveal the rate of disappearance of the parent compound and the appearance of its metabolites.

Table 2: Potential Metabolites of Sulfamethoxypyrazine and Acetyl Sulfamethoxypyrazine in In Vitro Systems

| Parent Compound | Potential Metabolite | Metabolic Pathway |

| Sulfamethoxypyrazine | Acetyl sulfamethoxypyrazine | N-acetylation |

| Acetyl sulfamethoxypyrazine | Sulfamethoxypyrazine | Deacetylation |

| Sulfamethoxypyrazine | Hydroxysulfamethoxypyrazine | Hydroxylation (CYP450) |

| Acetyl sulfamethoxypyrazine | Hydroxyacetylsulfamethoxypyrazine | Hydroxylation (CYP450) |

Enzymatic Interactions and Activity Studies of Acetyl Sulfamethoxypyrazine

Enzyme Inhibition and Activation Assays (In Vitro)

In vitro enzyme assays are fundamental in determining the effect of a compound on enzyme activity. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound to determine if it acts as an inhibitor or an activator. For Acetyl sulfamethoxypyrazine, it is plausible that it could interact with enzymes involved in sulfonamide metabolism, such as N-acetyltransferases (NATs) or deacylases.

While specific inhibitory or activating constants for Acetyl sulfamethoxypyrazine are not readily found, we can consider the general mechanism. As the N4-acetylated metabolite of sulfamethoxypyrazine, it is a product of the reaction catalyzed by N-acetyltransferase. karger.com Product inhibition is a common regulatory mechanism for enzymes, suggesting that Acetyl sulfamethoxypyrazine could potentially act as an inhibitor of the NAT enzyme that catalyzes its formation.

Conversely, Acetyl sulfamethoxypyrazine can be a substrate for deacetylation (hydrolysis) reactions, which would be catalyzed by acylases. karger.com In this context, it would not be an inhibitor but a substrate for these enzymes.

Illustrative Data on Enzyme Inhibition:

To demonstrate the type of data obtained from such assays, the following table presents hypothetical inhibition data for a compound against a target enzyme.

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

| N-Acetyltransferase 2 (NAT2) | 1 | 15 | ~50 |

| 10 | 45 | ||

| 50 | 80 | ||

| 100 | 95 |

Note: The data in this table is illustrative and does not represent experimentally determined values for Acetyl sulfamethoxypyrazine.

Substrate Binding Affinity Determination to Enzyme Targets

The binding affinity of a compound to an enzyme is a measure of the strength of their interaction and is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence-based assays can be used to determine these constants.

For Acetyl sulfamethoxypyrazine, its primary interacting enzymes would likely be the N-acetyltransferases, where it could bind to the product site, or acylases, where it would bind to the active site as a substrate. The affinity for these enzymes would be crucial in determining its metabolic fate and its potential to influence the metabolism of other sulfonamides. The binding affinity is a critical factor in determining the in vivo substrate specificity of an enzyme, sometimes more so than the catalytic efficiency (kcat/Km). nih.gov

Illustrative Substrate Binding Data:

The following table provides an example of how binding affinity data might be presented.

| Enzyme Target | Ligand | Dissociation Constant (Kd) | Technique |

| N-Acetyltransferase 2 (NAT2) | Acetyl sulfamethoxypyrazine | Not Determined | ITC |

| Acylase | Acetyl sulfamethoxypyrazine | Not Determined | SPR |

Note: Specific binding affinity data for Acetyl sulfamethoxypyrazine is not currently available in the cited literature.

Regioselectivity and Stereoselectivity in Enzyme-Catalyzed Reactions Involving Acetyl Sulfamethoxypyrazine

Regioselectivity and stereoselectivity are critical aspects of enzyme-catalyzed reactions, dictating the specific position and three-dimensional orientation of chemical modifications.

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at one specific site on a molecule that has multiple potential reaction sites. In the context of Acetyl sulfamethoxypyrazine, if it were to undergo further metabolism, such as hydroxylation by cytochrome P450 enzymes, regioselectivity would determine which carbon atom on the aromatic rings or pyrazine (B50134) moiety is oxidized.

Stereoselectivity is the preferential formation of one stereoisomer over another. While Acetyl sulfamethoxypyrazine itself is not chiral, enzymatic reactions involving this molecule could potentially create chiral centers, and the enzyme would likely produce one enantiomer or diastereomer in excess.

The metabolism of sulfonamides can be influenced by cytochrome P450 enzymes, which are known for their ability to catalyze reactions with high regio- and stereoselectivity. mdpi.com However, specific studies detailing these selective reactions for Acetyl sulfamethoxypyrazine are lacking.

Impact of Reaction Environment on Enzyme-Mediated Processes

The environment in which an enzymatic reaction occurs significantly influences its rate and outcome. Key factors include:

pH: Enzymes have an optimal pH range for activity. For the enzymatic hydrolysis of Acetyl sulfamethoxypyrazine, the pH of the surrounding medium would affect the ionization state of both the substrate and the amino acid residues in the enzyme's active site. For instance, the activity of some enzymes is optimal between pH 7 and 8. researchgate.net

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.

Solvent: While most biological reactions occur in aqueous environments, the polarity and composition of the solvent can impact enzyme structure and function.

Presence of Cofactors or Metal Ions: Many enzymes require cofactors (e.g., NAD+, FAD) or metal ions (e.g., Mg2+, Zn2+) for their catalytic activity. The availability of these essential components in the reaction mixture is crucial.

For the N-acetylation of sulfamethoxypyrazine to form Acetyl sulfamethoxypyrazine, the enzyme N-acetyltransferase utilizes acetyl-coenzyme A as a cofactor. frontiersin.org The concentration and availability of acetyl-coenzyme A would directly impact the rate of formation of Acetyl sulfamethoxypyrazine.

Computational Chemistry Applications in Acetyl Sulfamethoxypyrazine Research

Electronic Structure Analysis (e.g., HOMO/LUMO, Natural Bond Orbital Analysis)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Computational methods allow for a detailed analysis of this structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more chemically reactive. researchgate.netnih.gov For sulfonamides, these frontier orbitals are key to understanding their mechanism of action and potential for charge-transfer interactions within biological systems. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the delocalization of electron density. This analysis is particularly useful for understanding the nature of intramolecular and intermolecular interactions, such as hydrogen bonding, which are critical for a drug's binding to its target.

Below is a hypothetical data table illustrating the kind of information that would be generated from an electronic structure analysis of Acetyl Sulfamethoxypyrazine, based on typical values for related sulfonamides.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Thermodynamic and Kinetic Property Calculations (e.g., pKa Prediction)

Computational chemistry provides robust methods for predicting the thermodynamic and kinetic properties of molecules, which are essential for understanding their behavior in a biological environment.

The acid dissociation constant (pKa) is a critical parameter for any drug molecule, as it determines the extent of its ionization at a given pH. This, in turn, influences its solubility, absorption, distribution, and interaction with its biological target. For sulfonamides, the pKa of the sulfonamide group is particularly important. Computational methods, such as those based on Density Functional Theory (DFT), can predict pKa values with a high degree of accuracy. chemrxiv.orgrsc.orgrsc.orgchemrxiv.orgnih.gov These predictions are often made by calculating the energies of the protonated and deprotonated forms of the molecule and applying thermodynamic cycles. chemrxiv.orgrsc.orgrsc.orgchemrxiv.org

The following table presents illustrative predicted pKa values for Acetyl Sulfamethoxypyrazine, contextualized with experimental values for related sulfonamides.

| Compound | Predicted pKa (Illustrative for Acetyl Sulfamethoxypyrazine) | Experimental pKa (for related compounds) |

|---|---|---|

| Acetyl Sulfamethoxypyrazine | 6.8 | - |

| Sulfamethoxypyrazine | - | 6.1 |

| Sulfamethoxazole | - | 5.6 |

Molecular Docking and Binding Affinity Predictions to Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is a cornerstone of modern drug discovery, allowing researchers to simulate the interaction of a drug candidate with its biological target, typically a protein or enzyme.

For Acetyl Sulfamethoxypyrazine, molecular docking studies would likely target dihydropteroate (B1496061) synthase (DHPS), the enzyme inhibited by sulfonamide antibiotics. These simulations would predict the binding mode of the molecule within the active site of the enzyme and estimate its binding affinity. The results of docking studies can guide the design of more potent and selective inhibitors.

Binding affinity is often expressed as a docking score or a calculated binding free energy. A more negative score typically indicates a stronger and more favorable interaction. The table below provides an example of the type of data generated from a molecular docking study.

| Biological Target | Predicted Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | -8.5 | Arg63, Lys221, Ser222 |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.orgdeeporigin.com It is color-coded to show regions of positive, negative, and neutral electrostatic potential on the molecule's surface. libretexts.orgdeeporigin.com ESP maps are invaluable for understanding and predicting how a molecule will interact with other molecules, including its biological target. libretexts.orgdeeporigin.com

For Acetyl Sulfamethoxypyrazine, an ESP map would reveal the electron-rich and electron-poor regions of the molecule. Typically, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazine (B50134) ring would be expected to show negative electrostatic potential, making them likely sites for hydrogen bond acceptance. Conversely, the amine protons would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. This information is crucial for rational drug design, as it helps in optimizing the electrostatic complementarity between the drug and its binding site. deeporigin.com

Quantum Mechanical Calculations (e.g., Density Functional Theory Applications)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are the theoretical foundation for many of the computational applications discussed above. nih.gov DFT provides a computationally efficient yet accurate method for calculating the electronic structure of molecules. nih.gov

In the context of Acetyl Sulfamethoxypyrazine research, DFT would be used to:

Optimize the three-dimensional geometry of the molecule.

Calculate the energies of the HOMO and LUMO.

Determine the charge distribution and generate the electrostatic potential map.

Calculate the vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the molecule's structure.

Provide the energetic data needed for the prediction of thermodynamic properties like pKa.

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. A comparative study of different functionals and basis sets is often performed to ensure the reliability of the results.

Environmental Fate and Transformation of Acetyl Sulfamethoxypyrazine

Aerobic and Anaerobic Degradation in Environmental Matrices (Soils, Sediments, Aqueous Systems)

In anaerobic environments, such as sediments, the degradation of sulfonamides has also been observed. researchgate.net The specific microbial communities and the prevailing redox conditions are critical factors influencing the rate and extent of degradation. For related compounds, biodegradation has been noted under both aerobic and anaerobic conditions in natural and engineered systems. researchgate.net Without specific studies, the susceptibility of Acetyl sulfamethoxypyrazine to these processes remains unquantified.

Hydrolysis Pathways and Stability Under Varying Environmental pH Conditions

Detailed experimental data on the hydrolysis pathways and stability of Acetyl sulfamethoxypyrazine under different environmental pH conditions are limited. Generally, N-acyl sulfonamides are known to have increased hydrolytic stability compared to some other chemical groups. nih.gov

For the broader class of sulfonamides, hydrolysis is a recognized abiotic degradation process, though many are found to be relatively stable under typical environmental pH and temperature conditions. nih.gov The rate of hydrolysis for sulfonamides can be pH-dependent. nih.gov However, without specific studies on Acetyl sulfamethoxypyrazine, its stability across a range of acidic, neutral, and alkaline conditions in the environment is not well-documented.

Photolytic Degradation Mechanisms in Aqueous and Soil Systems

The photolytic degradation of Acetyl sulfamethoxypyrazine has not been extensively studied. However, research on other sulfonamides and their N4-acetylated metabolites demonstrates that photodegradation can be an important elimination pathway in aquatic environments when exposed to sunlight. nih.gov The rate and products of photolysis are influenced by the chemical structure of the sulfonamide and the properties of the surrounding medium. nih.gov

Common photolytic degradation pathways for sulfonamides and their acetylated metabolites include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). nih.gov The presence of photosensitizers in the water can also influence the rate of degradation. mdpi.com The specific mechanisms and kinetics of Acetyl sulfamethoxypyrazine photolysis in both water and soil systems are yet to be determined.

Sorption and Mobility in Soil Systems (Adsorption/Desorption Studies)

There is a lack of specific data from adsorption and desorption studies for Acetyl sulfamethoxypyrazine in soil systems. The sorption behavior of sulfonamides in soil is a critical factor in determining their mobility and potential to leach into groundwater. acs.org Sorption is influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical properties of the sulfonamide itself. nih.govd-nb.info

For many sulfonamides, sorption to soil particles is pH-dependent, with increased adsorption often observed at lower pH values. d-nb.info The interaction with soil organic matter is considered a primary mechanism of sorption for this class of compounds. nih.gov Acetylated metabolites of sulfonamides have been detected in groundwater, suggesting that they can be mobile in the subsurface under certain conditions. researchgate.net The specific sorption coefficient (Kd) and organic carbon-normalized sorption coefficient (Koc) for Acetyl sulfamethoxypyrazine, which are essential for predicting its mobility, have not been reported.

Biodegradation Assessment (Ready and Inherent Biodegradability)

Formal assessments of the ready and inherent biodegradability of Acetyl sulfamethoxypyrazine following standardized guidelines (e.g., OECD 301, 302) are not available in the public domain. Such studies are crucial for classifying the persistence of a chemical in the environment.

Generally, many sulfonamides are not considered readily biodegradable. oup.com Biodegradation of sulfonamides in activated sludge often occurs after a lag phase, suggesting that microbial adaptation may be necessary. oup.com The N-acetylation of sulfonamides can affect their biodegradability, but specific data for Acetyl sulfamethoxypyrazine is needed for a conclusive assessment.

Identification and Characterization of Environmental Transformation Products

Specific environmental transformation products of Acetyl sulfamethoxypyrazine have not been identified or characterized in published research. For the broader class of sulfonamides and their acetylated metabolites, several transformation pathways have been elucidated. uniroma1.it

Acetylation itself is a major transformation of parent sulfonamides in the environment. uniroma1.it Further degradation of acetylated sulfonamides can occur through processes like hydroxylation and cleavage of the sulfonamide bond. dtu.dk Photodegradation can also lead to a range of photoproducts. nih.gov Without specific analytical studies, the identity and potential environmental impact of the transformation products of Acetyl sulfamethoxypyrazine remain unknown.

Due to the significant lack of specific experimental data for Acetyl sulfamethoxypyrazine across all the outlined environmental fate and transformation processes, the creation of detailed data tables is not possible at this time.

Q & A

Q. What validated analytical methods are available for quantifying acetyl sulfamethoxypyrazine in pharmaceutical formulations or biological samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for simultaneous quantification of acetyl sulfamethoxypyrazine and related compounds like pyrimethamine. Key parameters include retention times (e.g., 3.33 minutes for pyrimethamine and 4.21 minutes for sulfamethoxypyrazine), linearity ranges, and compliance with International Council for Harmonisation (ICH) guidelines for accuracy, precision, and robustness . For plasma analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity, with calibration ranges of 0.00101–0.807 µg/mL for pyrimethamine and 0.271–216 µg/mL for sulfamethoxypyrazine, achieving precision below 15% .

Q. How can researchers address challenges in dissolution testing for acetyl sulfamethoxypyrazine in combination therapies?

In the absence of official monographs for sulfamethoxypyrazine, researchers may prioritize quantification of its partner drug (e.g., pyrimethamine) using validated HPLC methods. For example, dissolution studies of co-formulated antimalarials often focus on pyrimethamine content due to established protocols, while sulfamethoxypyrazine analysis relies on custom method development .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating acetyl sulfamethoxypyrazine in combination therapies against parasitic infections?

Double-blind, placebo-controlled clinical trials are critical for assessing efficacy. For instance, artesunate combined with sulfamethoxypyrazine/pyrimethamine demonstrated significant antileishmanial activity, requiring rigorous pharmacokinetic monitoring to optimize dosing intervals and minimize toxicity . Similarly, comparative studies against standard treatments (e.g., praziquantel for schistosomiasis) should include parasite load reduction metrics and safety profiles .

Q. How do stability studies inform formulation optimization for acetyl sulfamethoxypyrazine?

Stress degradation studies under acidic, alkaline, oxidative, and thermal conditions are essential. RP-HPLC methods validated per ICH guidelines can identify degradation products, ensuring formulation stability. For example, forced degradation of sulfamethoxypyrazine-pyrimethamine formulations revealed retention time shifts under oxidative stress, guiding packaging and storage requirements .

Q. What mechanisms underlie Plasmodium falciparum resistance to sulfamethoxypyrazine-based therapies, and how can this be modeled in vitro?

Resistance often arises from mutations in dihydropteroate synthase (DHPS), the enzyme targeted by sulfonamides. In vitro models involve culturing resistant strains with incremental drug concentrations, followed by genomic sequencing to identify DHPS mutations. Synergistic studies with dihydrofolate reductase inhibitors (e.g., pyrimethamine) are critical to delay resistance .

Q. How can conflicting pharmacokinetic data from acetyl sulfamethoxypyrazine studies be reconciled?

Discrepancies in bioavailability or half-life may arise from variations in extraction techniques (e.g., liquid-liquid vs. solid-phase extraction) or matrix effects in LC-MS/MS. Method validation using internal standards (e.g., deuterated analogs) and cross-lab reproducibility trials are recommended .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in acetyl sulfamethoxypyrazine studies?

Nonlinear regression models (e.g., log-dose vs. response curves) are suitable for determining IC50 values in antimalarial assays. For clinical data, Kaplan-Meier survival analysis or Cox proportional hazards models can evaluate treatment efficacy against placebo .

Q. How should researchers handle raw data from HPLC or LC-MS/MS analyses to ensure reproducibility?

Raw chromatograms and processed data (e.g., peak area ratios) must be archived with metadata on instrument parameters (column type, mobile phase, flow rate). Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles enhances transparency .

Ethical and Reporting Standards

Q. What ethical guidelines apply to clinical trials involving acetyl sulfamethoxypyrazine in endemic regions?

Compliance with Declaration of Helsinki principles, informed consent protocols, and local regulatory approvals (e.g., ethical review boards) is mandatory. Data sharing agreements must specify anonymization procedures to protect participant confidentiality .

Q. How can researchers mitigate bias in preclinical studies of acetyl sulfamethoxypyrazine?

Randomization of treatment groups, blinding during data collection, and preregistration of study protocols (e.g., via ClinicalTrials.gov ) reduce selection and reporting biases. Independent replication of key findings is strongly advised .

Retrosynthesis Analysis